![molecular formula C18H32O2 B1202527 9-Octadecynoic acid CAS No. 506-24-1](/img/structure/B1202527.png)
9-Octadecynoic acid
Overview
Description
9-Octadecynoic acid, also known as Stearolic acid, is an organic compound with the formula C18H32O2 . It is used as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 9-Octadecynoic acid consists of 18 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3, (H,19,20) .Physical And Chemical Properties Analysis
9-Octadecynoic acid has a molecular weight of 280.4455 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I searched.Scientific Research Applications
Antimicrobial Applications
9-Octadecynoic acid: has been identified as a component in the essential oil of the Damask rose . This compound contributes to the oil’s antimicrobial effectiveness against a range of microorganisms causing human diseases and food spoilage . The essential oil, which includes 9-Octadecynoic acid, shows significant inhibition and lethal effects against Candida albicans , comparable to the antibiotic nystatin .
Photocatalysis in Chemical Synthesis
Research has explored the use of 9-Octadecynoic acid in photocatalyzed cis-trans isomerization processes. This application is crucial in the production of healthier fatty acids, as it helps to restrain the formation of trans fatty acids, which have deleterious effects on human health . The study provides insights into the photocatalytic isomerization of unsaturated fatty acids, which is significant for both medicinal chemistry and food science .
Organic Synthesis Intermediate
As an organic intermediate, 9-Octadecynoic acid finds applications in the synthesis of various compounds in the agrochemical , pharmaceutical , and dyestuff fields . Its role as a building block in organic synthesis underlines its versatility and importance in industrial chemistry.
Material Science
In material science, Stearolic acid is used to modify the microstructure and properties of metal matrix composites. For instance, it has been used in the preparation of (Ti2AlC + Al2O3)p/TiAl composites by affecting the ball-milling process. This leads to improved mechanical properties of the TiAl matrix, showcasing the compound’s potential in enhancing the performance of advanced materials .
Biosynthesis of Natural Products
Stearolic acid: is part of the biosynthesis of alkyne-containing natural products. These products are important molecules widely distributed in microbes and plants and have applications in medicinal chemistry, organic synthesis, and material science. The study of these biosynthetic pathways can lead to the production of alkyne-tagged compounds with potential pharmaceutical and industrial applications .
Nutraceuticals and Cosmetics
The unique properties of 9-Octadecynoic acid make it a candidate for applications in the nutraceutical and cosmetics industries. Its presence in natural products and its potential bioactivity can be leveraged to develop new formulations for health supplements and skincare products .
Safety And Hazards
properties
IUPAC Name |
octadec-9-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIBVZDHOMOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198647 | |
Record name | 9-Stearolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecynoic acid | |
CAS RN |
506-24-1 | |
Record name | 9-Octadecynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Stearolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Stearolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadec-9-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEAROLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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